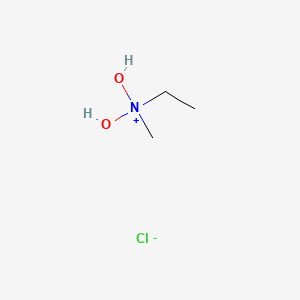
Ethyl(dihydroxy)methylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(dihydroxy)methylammonium chloride is an organic compound with the molecular formula C3H10ClNO2 It is an ammonium salt composed of ethylamine, dihydroxy groups, and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dihydroxy)methylammonium chloride typically involves the reaction of ethylamine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
- Ethylamine reacts with formaldehyde to form ethyl(dihydroxy)methylamine.
- The resulting amine is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Mixing ethylamine and formaldehyde in a controlled environment.
- Adding hydrochloric acid to the mixture to form the desired ammonium salt.
- Purifying the product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl(dihydroxy)methylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other halides can facilitate substitution reactions.
Major Products
Oxidation: Produces corresponding oxides and water.
Reduction: Yields simpler amines and hydrogen gas.
Substitution: Forms new ammonium salts with different anions.
Scientific Research Applications
Ethyl(dihydroxy)methylammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(dihydroxy)methylammonium chloride involves its interaction with molecular targets and pathways. The compound can:
Bind to specific receptors: Influencing biochemical pathways and cellular processes.
Act as a catalyst: Facilitating chemical reactions by lowering activation energy.
Participate in metabolic pathways: Contributing to the synthesis or degradation of other compounds.
Comparison with Similar Compounds
Similar Compounds
Methylammonium chloride: An ammonium salt composed of methylamine and hydrochloric acid.
Ethylammonium chloride: Similar structure but lacks dihydroxy groups.
Dimethylammonium chloride: Contains two methyl groups instead of ethyl and dihydroxy groups.
Uniqueness
Ethyl(dihydroxy)methylammonium chloride is unique due to the presence of both ethyl and dihydroxy groups, which confer distinct chemical properties and reactivity compared to other ammonium salts. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
828258-69-1 |
|---|---|
Molecular Formula |
C3H10ClNO2 |
Molecular Weight |
127.57 g/mol |
IUPAC Name |
ethyl-dihydroxy-methylazanium;chloride |
InChI |
InChI=1S/C3H10NO2.ClH/c1-3-4(2,5)6;/h5-6H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KHEHKKAUASTOLD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


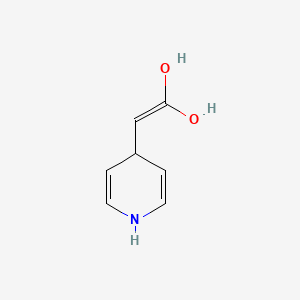
![3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14206537.png)
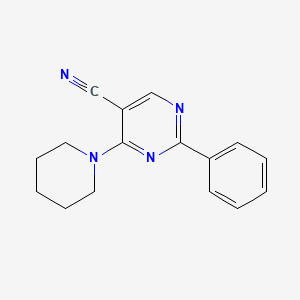
![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
![1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine](/img/structure/B14206595.png)
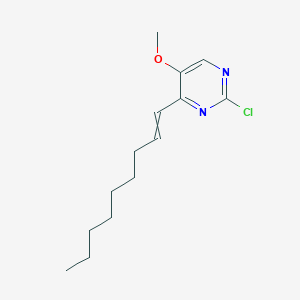

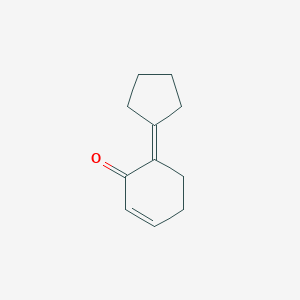
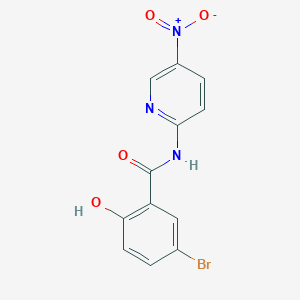
![N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14206626.png)
